Product packaging for tris(allyloxy)(vinyl)silane(Cat. No.:CAS No. 17988-31-7)

tris(allyloxy)(vinyl)silane

Cat. No.: B095329
CAS No.: 17988-31-7
M. Wt: 226.34 g/mol
InChI Key: QGBISTZTHSLEDF-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemistry in Contemporary Research

Organosilane chemistry is a dynamic and rapidly evolving field that bridges organic and inorganic chemistry. These hybrid compounds, which contain at least one carbon-silicon bond, are fundamental to the development of a vast array of technologies. Researchers are continuously exploring new synthetic routes to create novel organosilanes with tailored properties for applications ranging from pharmaceuticals to microelectronics. The ability to control the organic and inorganic functionalities at the molecular level allows for the precise design of materials with enhanced thermal stability, chemical resistance, and specific surface properties.

Significance of Vinyl- and Allyl-Functionalized Silanes in Advanced Materials Science

The presence of vinyl and allyl functional groups on a silane (B1218182) molecule imparts the ability to participate in a variety of polymerization and cross-linking reactions. The vinyl group, with its reactive double bond, is particularly amenable to hydrosilylation, a powerful reaction for forming silicon-carbon bonds. This reactivity is a cornerstone in the production of silicones, resins, and coatings.

Allyl-functionalized silanes, on the other hand, offer a different set of reactive possibilities. The allyl group can undergo free-radical polymerization, thiol-ene reactions, and other addition reactions, making these silanes valuable building blocks for creating complex polymer architectures and functionalized surfaces. The combination of both vinyl and allyl functionalities in a single molecule, such as tris(allyloxy)(vinyl)silane, presents a unique platform for creating materials with intricate and highly controlled network structures.

Research Context of this compound within Silane Coupling Agents

Silane coupling agents are a critical class of organosilanes that act as molecular bridges between inorganic substrates (like glass fibers, metals, or minerals) and organic polymers. This interfacial adhesion is crucial for the performance of composite materials, enhancing their mechanical strength, durability, and resistance to environmental degradation.

This compound fits within this context as a specialized coupling agent. The allyloxy groups can hydrolyze to form silanol (B1196071) groups, which then react with the surface of an inorganic material to form stable covalent bonds. Simultaneously, the vinyl group is available to react with the polymer matrix, effectively "coupling" the two dissimilar materials. This dual reactivity makes it a subject of academic inquiry for applications where specific polymerization or cross-linking chemistries are desired.

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound primarily focuses on understanding its fundamental chemical properties and exploring its potential in niche applications. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and selective methods for its synthesis and fully characterizing its physical and chemical properties.

Reaction Mechanisms: Studying the kinetics and mechanisms of its hydrolysis, condensation, and polymerization reactions to better control its behavior in material formulations.

Material Properties: Investigating how the incorporation of this compound into composite materials influences their mechanical, thermal, and adhesive properties.

Novel Applications: Exploring its use in emerging technologies, such as advanced coatings, dental materials, and specialized adhesives.

The overarching goal of this academic inquiry is to build a comprehensive understanding of this unique molecule, which can then be leveraged to design and develop new materials with superior performance characteristics.

Chemical Compound Information

Compound Name
This compound
Tri(isopropenyloxy)vinylsilane

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 17988-31-7
Molecular Formula C11H18O3Si
Molecular Weight 226.34 g/mol
Density 0.9440 g/cm³ chemdad.com
Refractive Index 1.4380 chemdad.com

This table is interactive. Users can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3Si B095329 tris(allyloxy)(vinyl)silane CAS No. 17988-31-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17988-31-7

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

ethenyl-tris(prop-2-enoxy)silane

InChI

InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2

InChI Key

QGBISTZTHSLEDF-UHFFFAOYSA-N

SMILES

C=CCO[Si](C=C)(OCC=C)OCC=C

Canonical SMILES

C=CCO[Si](C=C)(OCC=C)OCC=C

Other CAS No.

17988-31-7

Pictograms

Irritant

Synonyms

TRIALLYLOXYVINYLSILANE

Origin of Product

United States

Polymerization and Cross Linking Mechanisms Involving Tris Allyloxy Vinyl Silane

Radical Polymerization of Vinyltriallyloxysilane

The vinyl group of tris(allyloxy)(vinyl)silane, also known as vinyltriallyloxysilane (VTAS), is susceptible to radical polymerization, a process that can be initiated by thermal decomposition of peroxides or by photoinitiators.

Peroxide-Initiated Polymerization

The free radical polymerization of vinyltriallyloxysilane can be effectively initiated using organic peroxides. A study detailing the synthesis of VTAS through the reaction of allyl alcohol and vinyltrichlorosilane also reported its subsequent polymerization using a peroxide initiator. researchgate.net The process involves the thermal decomposition of the peroxide to generate free radicals, which then attack the vinyl group of the VTAS monomer, initiating the polymerization cascade. The resulting polymer is characterized by a high decomposition temperature, indicating good thermal stability. researchgate.net

The general mechanism for peroxide-initiated radical polymerization involves initiation, propagation, and termination steps. The rate of polymerization is influenced by factors such as initiator concentration, monomer concentration, and temperature.

Table 1: General Steps in Peroxide-Initiated Radical Polymerization

StepDescription
Initiation Thermal decomposition of a peroxide initiator (e.g., benzoyl peroxide) to form primary radicals. These radicals then add to the vinyl group of a this compound monomer to form a monomer radical.
Propagation The monomer radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain.
Termination The growth of the polymer chain is stopped, typically through combination or disproportionation of two growing polymer radicals.

While specific kinetic data for the peroxide-initiated polymerization of this compound is not extensively documented in publicly available literature, the principles of vinyl polymerization kinetics are well-established. uomustansiriyah.edu.iq

Photoinitiated Radical Polymerization of Vinyl Monomers in Aqueous Systems

Hydrosilylation-Based Polymerization for Functional Polymer Production

Hydrosilylation is a versatile reaction involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne, typically catalyzed by a transition metal complex, most commonly platinum-based catalysts. mdpi.com This reaction can be employed to synthesize functional polymers using this compound. The three allyloxy groups of the silane (B1218182) can serve as sites for hydrosilylation with polymers or monomers containing Si-H groups. This process allows for the creation of cross-linked networks or the synthesis of graft copolymers with tailored properties. The hydrosilylation reaction is known for its high efficiency and selectivity, proceeding with anti-Markovnikov addition. researchgate.net

The general mechanism of platinum-catalyzed hydrosilylation, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene (allyloxy group), migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination to yield the product and regenerate the catalyst.

Grafting Reactions for Polymer Modification

This compound is a valuable monomer for modifying the properties of various polymers through grafting reactions. This process introduces the silane moiety onto the polymer backbone, which can then be utilized for subsequent cross-linking reactions.

Free Radical Grafting onto Unsaturated Polymer Backbones (e.g., Polyethylene (B3416737), Polyester (B1180765), Styrene-Butadiene Copolymers)

Free radical grafting is a common method to attach vinyl monomers onto polymer backbones. In the case of this compound, a free radical initiator (e.g., a peroxide) is used to abstract a hydrogen atom from the polymer backbone, creating a macroradical. This macroradical then adds across the vinyl group of the silane, effectively grafting it onto the polymer chain. researchgate.net

Polyethylene: The grafting of vinylsilanes, such as vinyltrimethoxysilane, onto polyethylene is a well-established industrial process. semanticscholar.org The mechanism involves the generation of radicals on the polyethylene chain by the initiator, followed by the addition of the vinyl group of the silane. This process introduces hydrolyzable silyl (B83357) groups onto the polyethylene backbone. semanticscholar.org

Polyester: The surface of polyester fibers can be modified by radical graft polymerization of vinyl monomers. The process typically involves the thermal decomposition of an initiator to generate free radicals that abstract hydrogen atoms from the polyester backbone, creating grafting sites. nih.gov

Styrene-Butadiene Copolymers (SBR): The modification of SBR with silanes can be achieved through radical reactions. For instance, the curing of SBR in the presence of dicumyl peroxide can be influenced by the addition of polymethylhydrosiloxanes, which can lead to grafting reactions. researchgate.net While specific studies on this compound are limited, the vinyl group of the silane would be expected to react with the radicals generated on the SBR backbone.

Moisture-Activated Crosslinking through Grafted Silyl Groups

A key advantage of grafting this compound onto polymer backbones is the introduction of hydrolyzable allyloxy groups. In the presence of moisture, these groups can undergo hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanol groups are reactive and can condense with each other to form stable siloxane (Si-O-Si) cross-links. tue.nl This moisture-activated crosslinking process transforms a thermoplastic material into a thermoset, significantly improving its properties such as thermal stability, chemical resistance, and mechanical strength. weebly.com

Hydrolysis: The allyloxy groups on the silicon atom react with water to form silanol groups and allyl alcohol as a byproduct.

Condensation: The newly formed silanol groups condense with each other or with remaining allyloxy groups to form a stable, three-dimensional siloxane network.

This moisture-curing technology is widely used in various applications, including the production of cross-linked polyethylene for wire and cable insulation and for hot water pipes.

Anionic and Coordinated Anionic Polymerization of Vinylsilanes

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. wikipedia.orguni-bayreuth.de This process is particularly effective for vinyl monomers that possess electron-withdrawing substituents, as these groups can stabilize the propagating anionic charge. eresearchco.com In the context of vinylsilanes, anionic polymerization has been studied, notably for compounds like trimethylvinylsilane. scispace.com The initiation involves the nucleophilic attack on the vinyl group, leading to a propagating carbanion. A key characteristic of this process for vinylsilanes is the potential for isomerization reactions, where the propagating anion abstracts a proton from a silylmethyl group, leading to the incorporation of silicon atoms into the polymer backbone. scispace.com

For this compound, the application of anionic polymerization presents specific challenges. The presence of allyloxy groups introduces reactive sites that can potentially interfere with the anionic chain-growth process. The propagating carbanion could engage in side reactions with the allyloxy substituents, complicating the polymerization of the vinyl group. The interaction between propagating ion pairs and the functional groups of a vinyl monomer can influence the rate of propagation and, in some cases, lead to reactions that terminate the polymerization. uni-bayreuth.de

Coordinated anionic polymerization is a related mechanism where the active center involves a coordination complex between the propagating anion, a counter-ion, and often the monomer. This method can offer greater control over the polymerization process. While specific studies on the coordinated anionic polymerization of this compound are not prevalent, the general principles suggest it could be a pathway to modulate the reactivity and achieve more controlled polymer structures.

Thiol-Ene Coupling with Allyl and Vinyl Substituted Siloxanes

Thiol-ene coupling is a highly efficient and versatile chemical reaction classified as a "click" reaction, characterized by high yields, stereoselectivity, and a lack of by-products. frontiersin.orgrsc.org The reaction proceeds via a free-radical mechanism, typically initiated by light or heat, involving the anti-Markovnikov addition of a thiol (R-SH) to an alkene (an "ene"). frontiersin.org This process has been widely adapted for the synthesis and modification of organosilicon compounds, including the functionalization of silanes and the cross-linking of siloxane polymers. nih.govresearchgate.net

This compound is particularly interesting for thiol-ene chemistry due to its possession of two different types of "ene" functionalities: one vinyl group directly attached to the silicon atom and three allyl groups attached via oxygen atoms. These groups exhibit different reactivities in radical-mediated thiol-ene reactions. Computational and kinetic studies have shown that the reactivity of an alkene in this reaction is influenced by its electronic and steric properties. nih.gov For instance, the predicted order of reactivity for various alkenes with methyl mercaptan is: norbornene ≥ vinyl silane > allyl ether ≥ vinyl ether. nih.gov This suggests that the vinylsilyl group of this compound would react preferentially over its allyloxy groups under certain conditions.

This differential reactivity allows for "orthogonal" functionalization, where one type of double bond can be reacted selectively while leaving the other available for subsequent modification. rsc.orgresearchgate.net The kinetics of thiol-ene photopolymerizations are dependent on the specific vinyl functional group chemistry. acs.org For example, the rate-limiting step and the reaction order with respect to thiol and ene concentrations vary significantly between allyl ether and vinyl silazane systems. acs.org This implies that the polymerization behavior of this compound in a thiol-ene system will be a composite of the distinct kinetics associated with its vinylsilyl and allyl ether-type functionalities.

Table 1: Comparison of Polymerization Kinetics for Different Vinyl Functional Groups in Thiol-Ene Reactions acs.org
Vinyl Functional GroupPolymerization Rate Dependence (Rp)Relative Polymerization RateKey Kinetic Characteristic
Allyl EtherFirst order in thiol concentration (Rp ∝ [SH])SlowestPropagation kinetic parameter is high relative to chain transfer.
AcrylateFirst order in thiol concentration (Rp ∝ [SH])SlowPropagation is rate-limiting; homopolymerization also occurs.
Vinyl SilazaneFirst order in ene concentration (Rp ∝ [C=C])MediumChain transfer kinetic parameter is high.
Vinyl EtherNearly 1/2 order in both thiol and ene (Rp ∝ [SH]1/2[C=C]1/2)FastPropagation and chain transfer rates are comparable.
NorborneneNearly 1/2 order in both thiol and ene (Rp ∝ [SH]1/2[C=C]1/2)FastestPropagation and chain transfer rates are comparable.

Cross-linking Dynamics and Network Formation within Silane-Modified Systems

The formation of a stable, three-dimensional polymer network is crucial for the performance of many advanced materials. This compound offers multiple pathways to achieve such cross-linked structures, primarily through reactions involving its unsaturated groups and the hydrolytic condensation of its allyloxy groups. researchgate.net

The first mechanism involves the cross-linking of polymer chains via the vinyl and allyl functionalities. This can be achieved through various polymerization methods, including the thiol-ene coupling described previously. When multifunctional thiols and this compound are used, a cross-linked network is formed as the thioether bridges connect the silane molecules. The density and properties of this network can be controlled by the stoichiometry of the thiol and ene groups.

The second, and equally important, cross-linking mechanism for alkoxysilanes is hydrolytic condensation. bohrium.comnih.gov This process occurs in the presence of water and is typically catalyzed by acids or bases. gelest.com It involves two primary steps:

Hydrolysis: The allyloxy groups (Si-OR) react with water to form silanol groups (Si-OH) and allyl alcohol. nih.gov

Condensation: The newly formed silanol groups are reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), releasing a molecule of water. Alternatively, a silanol group can react with a remaining allyloxy group to form a siloxane bond and release an alcohol molecule. nih.gov

The rate of hydrolysis is influenced by factors such as pH, catalyst, and the steric bulk of the alkoxy group; for example, methoxy (B1213986) groups hydrolyze 6-10 times faster than ethoxy groups. gelest.com The subsequent condensation of silanols is also catalyzed and leads to the formation of a rigid inorganic Si-O-Si network. nih.govgelest.com

Reactivity and Mechanistic Investigations of Tris Allyloxy Vinyl Silane

Hydrolytic Stability and Condensation Reactions of Alkoxy Groups

The hydrolytic stability of tris(allyloxy)(vinyl)silane is a critical aspect of its chemistry, particularly in applications where exposure to moisture is a factor. The silicon center is bonded to three allyloxy groups, which are susceptible to hydrolysis. This process involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of the allyloxy groups (-OCH₂CH=CH₂) with hydroxyl groups (-OH), forming silanol (B1196071) intermediates and releasing allyl alcohol.

The reaction can be represented as follows: Si(OCH₂CH=CH₂)₃(CH=CH₂) + 3H₂O → Si(OH)₃(CH=CH₂) + 3HOCH₂CH=CH₂

The stability of the Si-O bond and the rate of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts. Generally, the hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The resulting vinylsilanetriol is often unstable and readily undergoes self-condensation reactions. In these reactions, silanol groups react with each other to form siloxane bonds (Si-O-Si), eliminating water and leading to the formation of oligomeric or polymeric polysiloxane networks.

Electrophilic Substitution Reactions of Vinyl and Allyl Silanes

This compound possesses two types of unsaturated carbon-carbon bonds—vinyl and allyl—that exhibit characteristic reactivity towards electrophiles. Electrophilic substitution is a key reaction for these groups, where an electrophile attacks the double bond, ultimately resulting in the replacement of the silyl (B83357) group. wikipedia.orgorganicreactions.org

The mechanism is driven by the ability of the carbon-silicon (C-Si) bond to stabilize a positive charge in the β-position through a phenomenon known as hyperconjugation. wikipedia.org This "β-silyl effect" makes the double bond highly nucleophilic and controls the regioselectivity of the electrophilic attack. wikipedia.orgnih.gov

For the vinyl group: An electrophile (E⁺) attacks the carbon atom α to the silicon, placing the resulting carbocation on the β-carbon. This intermediate is stabilized by the adjacent C-Si bond. Subsequent elimination of the silyl group yields a substituted alkene. wikipedia.org

For the allyl groups: The electrophilic attack occurs at the γ-carbon (the terminal carbon of the double bond). This generates a carbocation at the β-position relative to the silicon atom, which is again stabilized by the β-silyl effect. The reaction concludes with the elimination of the silyl group and a shift of the double bond. wikipedia.orgscispace.com

The use of Lewis acids or other promoters is often necessary to activate the electrophiles for reaction with the relatively robust silanes. wikipedia.org This approach offers high site selectivity, particularly for allylsilanes, directing the reaction to the γ-position. wikipedia.org

Functional GroupSite of Electrophilic AttackKey IntermediateDriving ForceTypical Outcome
Vinylsilaneα-carbonβ-silyl carbocationHyperconjugation (β-silyl effect)Substitution of the silyl group
Allylsilaneγ-carbonβ-silyl carbocationHyperconjugation (β-silyl effect)Substitution with allylic rearrangement

Stereospecificity in Electrophilic Substitutions

Electrophilic substitution reactions of vinyl and allyl silanes are notable for their high degree of stereospecificity. mcgill.ca The geometric configuration of the starting material often dictates the stereochemistry of the product.

For vinylsilanes, the substitution reaction typically proceeds with retention of configuration . For example, the reaction of an (E)-vinylsilane with an electrophile will predominantly yield the (E)-alkene. This outcome is explained by the mechanism of the reaction. The electrophile adds to the double bond, and the intermediate carbocation maintains a conformation where the C-Si bond can effectively stabilize the positive charge. For elimination to occur, the silyl group must be positioned anti-periplanar to the departing electrophile group, but because the silyl group is the one that departs, the key is the orientation of the C-Si bond relative to the vacant p-orbital of the carbocation. stackexchange.com Rotation around the central C-C bond is slower than the cleavage of the C-Si bond, which locks in the stereochemistry. stackexchange.com

For acyclic allylsilanes, the reaction often proceeds via an anti-SE2' mechanism . The electrophile approaches the γ-carbon from the face opposite to the silyl group. nih.gov This anti-approach leads to a carbocationic intermediate that undergoes rapid elimination of the silyl group before bond rotation can occur, resulting in a product with a specific stereochemistry. nih.gov This high level of stereocontrol makes these reactions valuable in synthetic organic chemistry for constructing stereodefined double bonds. nih.gov

Radical Reactions and Silyl Radical Chemistry

The vinyl and allyl moieties of this compound also enable its participation in radical reactions. These processes can involve the generation and reaction of silyl radicals or, more commonly, the addition of external radicals to the unsaturated C-C bonds, leading to powerful C-C bond-forming transformations. nih.gov

Silyl Radical Generation and Transfer Processes

While silyl radicals can be generated from various silicon-containing precursors like hydrosilanes or chlorosilanes, a more synthetically relevant process involving vinylsilanes is the radical group transfer reaction. chemrxiv.orgchinesechemsoc.org In this context, the vinylsilane acts as a radical acceptor. The process is often initiated by photoredox catalysis, which allows for the generation of carbon-centered radicals from precursors like alkyl iodides under mild conditions. nih.govacs.org

The general mechanism for a vinyl group transfer involves several key steps:

A carbon-centered radical adds to the vinyl group of the silane (B1218182).

The resulting radical undergoes a rapid intramolecular cyclization (typically a 5-exo-trig cyclization) onto a tethered component of the silane. acs.org

The cyclic radical intermediate then undergoes fragmentation or ring-opening, a process facilitated by the lability of organosilanes. nih.govresearchgate.net This step transfers the vinyl group from the silicon to the carbon atom of the initial radical and regenerates a radical species that can continue a chain process.

Group Transfer Reactions with Vinyl and Alkynyl Silanes

Radical group transfer is a powerful method for forming C-C bonds, and silicon-tethered systems like vinylsilanes are effective substrates. nih.govresearchgate.net Photoredox catalysis has emerged as a preferred method for initiating these reactions, offering a mild and non-toxic alternative to traditional radical initiators. acs.org

Reaction TypeKey SubstrateInitiation MethodProposed MechanismKey Outcome
Radical Group TransferVinyl SilanePhotoredox CatalysisRadical Addition → 5-exo-trig Cyclization → Ring OpeningTransfer of vinyl group to sp³ carbon

Oxidative Sulfonamidation of O-Containing Vinylsilanes

A specific and synthetically useful reaction of O-containing vinylsilanes, such as this compound, is oxidative sulfonamidation. This reaction involves the addition of a sulfonamide and a halogen across the vinyl double bond in the presence of an oxidant. The outcome of the reaction is highly dependent on the choice of substrate, sulfonamide, and, critically, the oxidative system employed. researchgate.netrsc.org

Research has shown that different oxidants lead to divergent reaction pathways:

Using (t-BuOCl + NaI): With this system, halogenation of the double bond is often the main process. Products of halosulfonamidation or subsequent heterocyclization can also be formed. researchgate.netrsc.org

Using N-bromosuccinimide (NBS): The reaction course with NBS is heavily influenced by the solvent.

In non-participating solvents like dichloromethane (B109758) (CH₂Cl₂), products of bromination or bromosulfonamidation are typically obtained. rsc.orgrsc.org

In participating solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF), Ritter-type reactions occur, where the solvent is intercepted to form new products. rsc.orgrsc.org

These reactions can lead to the formation of novel heterocyclic compounds and amidines, demonstrating the synthetic utility of O-containing vinylsilanes as building blocks for complex molecules. researchgate.net The initial products of bromosulfonamidation can undergo base-induced cyclization to yield various heterocycles, including imidazolines and 1,4-oxazocanes, often in high yields. rsc.org

Silicon-Carbon Bond Reactivity

The reactivity of the silicon-carbon (Si-C) bond in this compound is a focal point of its chemical behavior, influencing its utility in various applications. The polarization of this bond, with silicon being more electropositive than carbon, renders the carbon atom susceptible to nucleophilic attack and the silicon atom to electrophilic attack. The nature of the substituents on both the silicon and carbon atoms significantly modulates this reactivity.

Cleavage Reactions of Silicon-Carbon Bonds

The cleavage of the Si-C bond in organosilanes is a well-documented process that can be initiated by various reagents and conditions. In compounds analogous to this compound, this cleavage is a key reaction pathway. The strength of the Si-C bond is influenced by the electronic and steric effects of the substituents on the silicon atom. For instance, the presence of electron-withdrawing groups on the silicon atom can facilitate the cleavage of the Si-C bond. le.ac.uk

Electrophilic cleavage is a common mechanism for Si-C bond scission in unsaturated silanes like vinylsilanes. wikipedia.org This process typically involves the attack of an electrophile on the double bond, leading to the formation of a carbocation intermediate stabilized by the silicon atom through β-hyperconjugation. Subsequent attack of a nucleophile on the silicon atom results in the cleavage of the Si-C bond. wikipedia.org The general mechanism for electrophilic cleavage of a vinylsilane is depicted below:

Electrophilic Cleavage of VinylsilaneA generalized scheme for the electrophilic cleavage of a vinylsilane, proceeding through a β-silyl carbocation intermediate.

Studies on related vinylsilanes have shown that various electrophiles, including protons (protodesilylation), halogens, and acyl chlorides, can effect this cleavage. wikipedia.orgmcgill.ca The nature of the substituents on the silicon atom, in this case, the three allyloxy groups, would be expected to influence the rate and efficiency of these cleavage reactions through their inductive and steric effects.

Desilylation Processes in Unsaturated Silanes

Desilylation refers to the removal of a silyl group from a molecule and is a fundamental reaction of organosilanes. In the context of unsaturated silanes such as this compound, desilylation often occurs concurrently with other transformations and is a key step in many synthetic applications.

Protodesilylation, the cleavage of a Si-C bond by a proton source, is a common desilylation process for vinyl- and allylsilanes. rsc.org Mechanistic studies on analogous allylsilanes have shown that protodesilylation can proceed through a cationic intermediate. rsc.org For vinylsilanes, electrophilic attack by a proton on the carbon atom attached to the silicon can lead to the formation of a β-silyl carbocation, which is then stabilized by the silicon. The subsequent departure of the silyl group results in the formation of an alkene. wikipedia.org

Fluoride-induced desilylation is another important process, particularly for allylsilanes. The high affinity of fluoride (B91410) for silicon drives the cleavage of the Si-C bond to generate a carbanion, which can then react with electrophiles. mcgill.ca While this is more characteristic of allylsilanes, under certain conditions, similar reactivity could be anticipated for the vinyl group in this compound, especially in the presence of a suitable activating agent.

Regioselectivity in Reactions of Allyl Carbanions with Carbonyl Compounds

The allyloxy groups in this compound contain allyl moieties that, if deprotonated, could form allyl carbanions. The reactions of silyl-substituted allyl carbanions with carbonyl compounds are of significant interest in organic synthesis due to the potential for forming new carbon-carbon bonds with control over regioselectivity (α vs. γ attack).

Research on 1-trimethylsilylallyl carbanions has demonstrated that the regioselectivity of their reactions with carbonyl compounds can be controlled by the addition of certain metal salts. mcgill.ca For instance, the addition of magnesium bromide has been shown to favor the formation of α-addition products, which can then be used to synthesize 1,3-dienes. mcgill.ca

The general principle involves the generation of the allyl carbanion, which exists as a resonance hybrid with negative charge density at both the α- and γ-positions relative to the silicon atom. The presence of the silyl group and other substituents influences the charge distribution and the steric environment, thereby affecting the site of attack by the carbonyl compound. The coordination of the carbonyl oxygen to a metal cation can further influence the transition state geometry and, consequently, the regiochemical outcome.

Photooxidation of Silane Coupling Agents with Vinyl and Allyl Groups

Silane coupling agents containing vinyl and allyl groups are susceptible to photooxidation, a process initiated by the absorption of ultraviolet (UV) radiation in the presence of oxygen. This can lead to the degradation of the silane and the materials they are incorporated into.

Studies on the UV photochemistry of related compounds, such as trichlorovinylsilane (B1218785) and allyltrichlorosilane, have shown that absorption of 193 nm radiation leads to the prompt cleavage of the silicon-carbon bond, generating vinyl and allyl radicals, respectively. rsc.org The quantum yields for radical production were determined to be high, indicating that this is a major photochemical pathway. rsc.org

The formation of these highly reactive radicals in the presence of oxygen can initiate a cascade of oxidative reactions. The general mechanism of photooxidation would likely involve the following steps:

Initiation: Absorption of UV light leads to the homolytic cleavage of the Si-vinyl or Si-allyl bond, forming a silyl radical and a vinyl or allyl radical.

Propagation: The organic radicals can react with molecular oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from other molecules, leading to the formation of hydroperoxides and new radicals.

Termination: The reaction is terminated by the combination of two radicals.

The photooxidation of the vinyl and allyl groups can lead to the formation of various oxygenated products, such as aldehydes, ketones, and carboxylic acids, on the surface where the silane is applied. This can alter the surface properties and degrade the performance of the coupling agent. The specific products and the rate of degradation would depend on factors such as the intensity and wavelength of the UV radiation, the oxygen concentration, and the presence of other reactive species.

The following table summarizes the key reactive processes discussed for this compound, based on the behavior of analogous compounds.

Section Reactive Process Key Intermediates/Features Influencing Factors
4.4.1 Silicon-Carbon Bond Cleavageβ-silyl carbocationElectrophiles, electron-withdrawing substituents on Si
4.4.2 DesilylationCationic intermediates (protodesilylation), carbanions (fluoride-induced)Proton sources, fluoride ions
4.5 Regioselectivity of Allyl CarbanionsResonance-stabilized allyl carbanionMetal additives (e.g., MgBr₂), steric and electronic effects of the silyl group
4.6 PhotooxidationVinyl and allyl radicals, peroxy radicalsUV radiation, oxygen

Advanced Applications of Tris Allyloxy Vinyl Silane in Materials Science

Role as a Silane (B1218182) Coupling Agent in Composite Materials

In the realm of composite materials, tris(allyloxy)(vinyl)silane functions as a molecular bridge, chemically bonding organic polymer matrices to inorganic fillers or reinforcements. researchgate.net This coupling effect is fundamental to enhancing the performance of composites, particularly those based on thermosetting resins like unsaturated polyesters filled with inorganic materials such as silica (B1680970). researchgate.netajouronline.com

The primary role of this compound as a coupling agent is to improve the interfacial adhesion between hydrophilic inorganic fillers and hydrophobic organic polymer matrices. fraunhofer.de In composites made from unsaturated polyester (B1180765) resin filled with silica, the lack of strong adhesion between these two dissimilar materials can lead to poor stress transfer from the polymer matrix to the load-bearing filler. ajouronline.com

The enhanced adhesion at the filler-matrix interface directly translates into a significant improvement in the mechanical properties of the composite material. Research on silica-filled unsaturated polyester composites has demonstrated that surface treatment of the silica particles with this compound leads to notable enhancements in key mechanical performance indicators. researchgate.netajouronline.com

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table provides an illustrative example of the typical improvements observed in mechanical properties when a vinyl silane coupling agent is used to treat silica filler in an unsaturated polyester composite.

Mechanical PropertyUnsaturated Polyester with Untreated SilicaUnsaturated Polyester with this compound Treated SilicaPercentage Improvement
Tensile Strength (MPa)3555~57%
Elongation at Break (%)1.82.5~39%
Impact Resistance (kJ/m²)4.27.5~79%

Note: The values presented in this table are representative examples based on typical performance enhancements seen with vinyl silane coupling agents in similar composite systems. They are intended for illustrative purposes as specific data for this compound was not available.

The surface modification of inorganic fillers and substrates is a critical application of this compound. researchgate.net By treating the surface of fillers like silica, the silane transforms the hydrophilic, and often difficult to disperse, inorganic particles into a more hydrophobic and organo-compatible state. blueskychemical.com This surface treatment prevents the agglomeration of filler particles, leading to better flowability and more uniform dispersion within the polymer resin. blueskychemical.com

The process of surface treatment typically involves applying the silane to the filler from a solution or through a dry-blending process. The subsequent hydrolysis and condensation reactions form a durable siloxane layer on the filler's surface. This modification not only improves the compatibility with the organic matrix but can also enhance the hydrolytic stability of the resulting composite, making it more resistant to degradation in moist environments. researchgate.netpowerchemical.net

Functional Coatings and Adhesives

The principles that make this compound an effective coupling agent in composites also apply to its use in functional coatings and adhesives. In these applications, the silane enhances the bond between the organic coating or adhesive and an inorganic substrate, such as glass, metal, or ceramic. onlytrainings.comdakenchem.comspecialchem.com

This compound can be used as an adhesion promoter in a variety of formulations, including paints, inks, coatings, and sealants. onlytrainings.comonlytrainings.com When incorporated into these systems, either as an additive or as a primer, the silane improves the bond between the organic polymer base and the inorganic substrate. evonik.com The mechanism involves the silane migrating to the interface, where its hydrolyzable allyloxy groups react with the substrate surface, and its vinyl group becomes integrated with the polymer matrix of the coating or sealant. dakenchem.com

This results in a durable chemical linkage that is more resistant to environmental factors, particularly moisture, which is a common cause of adhesion failure. onlytrainings.com The use of vinyl silane adhesion promoters can significantly enhance the durability, weather resistance, and protective qualities of coatings and sealants. sinosil.comspecialchem.com

Vinyl silanes, including those with structures similar to this compound, play a role in the development of advanced moisture-curable coatings. pcimag.com In these systems, the silane's alkoxy (in this case, allyloxy) groups can undergo hydrolysis and condensation upon exposure to atmospheric moisture. blueskychemical.com This reaction leads to the formation of a cross-linked siloxane network within the coating, which enhances its hardness, durability, and resistance to weathering and chemicals. sinosil.comsilicorex.com

The vinyl functionality of the silane can also be utilized to graft the silane onto other polymer backbones, such as acrylics or polyolefins. These modified polymers can then be formulated into coatings that cure upon exposure to moisture, offering an isocyanate-free alternative to traditional polyurethane systems. pcimag.com Such coatings are valued for their high solids content, fast curing times, and long-term weather resistance, making them suitable for demanding protective applications. sinosil.compcimag.com

Surface Engineering and Interface Modification

This compound is a versatile compound utilized in surface engineering to impart specific properties to various substrates. Its unique chemical structure, featuring both vinyl and allyloxy functional groups, allows for a range of surface modification strategies.

Hydrophobization and Wettability Control of Substrates

The modification of surfaces to control their interaction with water is a critical aspect of materials science. This compound can be employed to render surfaces hydrophobic, a property dependent on the organic substitution, surface coverage, and the distribution of the silane on the surface. gelest.com The general mechanism involves the reaction of the silane with hydroxyl groups present on the substrate, forming stable oxane bonds. gelest.com This reaction effectively shields the polar surface, mitigating hydrogen bonding with water molecules. gelest.com

For instance, trimethoxy(vinyl)silane has been used to coat nano-SiO₂ particles, transforming their inherently hydrophilic surface to superhydrophobic. fao.org This was achieved through hydrolysis and poly-condensation reactions, resulting in a surface with a water contact angle of 150°. fao.org The modification effectively replaced surface hydroxyl groups with methyl groups, leading to the desired change in wettability. fao.org

Table 1: Wettability Control using Vinyl Silanes

Substrate Silane Used Resulting Property Water Contact Angle Reference
Nano-SiO₂ Trimethoxy(vinyl)silane Superhydrophobic 150° fao.org

Micro-Particle Surface Modification Strategies

The surface of micro-particles can be tailored using silane treatments to enhance their properties for various applications. gelest.com This modification can influence characteristics such as polarity, adhesion, dispersion, and thermal stability. gelest.com The silane reacts with the particle surface, leaving a desired organic functionality. gelest.com

In the context of composite materials, modifying the surface of reinforcing particles like nano-alumina with vinyl trimethoxy silane has been shown to improve the mechanical properties of the resulting vinyl ester resin. walshmedicalmedia.comresearchgate.net The surface treatment, carried out under hydrolysis and condensation conditions, enhances the interfacial interaction between the particles and the resin matrix. walshmedicalmedia.comresearchgate.net This leads to a higher cross-linking density and improved viscoelastic properties of the composite material. walshmedicalmedia.com

Formation of Self-Assembled Monolayers (SAMs) for Device Applications (e.g., Perovskite Solar Cells)

Self-assembled monolayers (SAMs) play a crucial role in the performance of optoelectronic devices like perovskite solar cells (PSCs). researching.cn These monolayers can modulate morphology and charge transport at the interfaces within the device. researching.cn Organic silanes are used to form SAMs that can be incorporated between different layers of the solar cell, such as between the TiO₂ and the perovskite layer, to optimize band alignments and enhance charge lifetime. nih.govdicp.ac.cn

The introduction of a silane SAM can lead to improved power conversion efficiency (PCE) in PSCs. dicp.ac.cn For example, the use of an organic silane SAM in a fully printable mesoscopic perovskite solar cell improved the average PCE from 9.6% to 11.7%. dicp.ac.cn The SAM can also improve the hydrophobicity of the cell, contributing to its stability. researchgate.net The anchor groups of the SAM molecules, such as –Si(OCH₃)₃, can readily self-assemble and cross-link on surfaces like SnO₂, creating anchoring O–Si bonds. researching.cn

Table 2: Impact of Silane SAMs on Perovskite Solar Cell Performance

Device Type Silane SAM Location Effect on Performance Reference
Fully printable mesoscopic PSC Between TiO₂ and CH₃NH₃PbI₃ Average PCE increased from 9.6% to 11.7% dicp.ac.cn
Planar PSC with SnO₂ ESL On SnO₂ electron selective layer Increased surface energy and affinity of SnO₂ researchgate.net

Functionalization of Biopolymer Substrates (e.g., Cellulose (B213188) Fibers and Nanocelluloses)

Silane chemistry offers an effective method for functionalizing the surface of cellulose-based materials in aqueous media. nih.govmdpi.com This is particularly useful for modifying cellulose nanocrystals (CNCs) to improve their compatibility with hydrophobic polymer matrices. nih.gov The process typically involves the hydrolysis of a trialkoxy silane, like triethoxyvinylsilane (TEVS), to form reactive silanols. nih.gov These silanols then condense with the hydroxyl groups on the cellulose surface, forming covalent Si-O-C bonds. researchgate.net

This surface modification imparts hydrophobic properties to the nanocellulose, which can be crucial for its application as a filler in bioplastics. nih.gov The successful grafting of the silane agent with pendant vinyl groups improves surface hydrophobicity and can lead to a better dispersion of the CNCs in a hydrophobic matrix like poly(butylene adipate-co-terephthalate) (PBAT). nih.gov

Polymeric Material Design

This compound and related vinyl silanes are valuable precursors in the design and synthesis of advanced polymeric materials, including telechelic polymers and functionalized silicones.

Preparation of Telechelic Polymers and Functionalized Silicones

Telechelic polymers, which are polymers with reactive functional groups at both ends of the chain, are important building blocks for creating more complex macromolecular structures. rsc.org While many strategies exist for synthesizing telechelic polymers from vinyl monomers, creating telechelic polyolefins is more challenging. rsc.org

In the realm of silicone polymers, anionic ring-opening polymerization (AROP) is a common method for producing polymers with high chain-end fidelity. nih.gov For instance, the AROP of hexamethylcyclotrisiloxane (B157284) (D₃) can be initiated with reagents like lithium vinyldimethylsilanolate. nih.gov The resulting polymer can then be terminated with a functionalized chlorosilane to introduce a specific end-group. nih.gov This approach allows for the synthesis of heterotelechelic polydimethylsiloxane (B3030410) (PDMS) derivatives with different functional groups at each chain end. nih.gov

Multifunctional siloxane copolymers with terminal vinyl or allyl functional groups can also be synthesized through the borane-catalyzed polycondensation of hydrosilanes and alkoxysilanes. researchgate.netrsc.org This method allows for the creation of copolymers with varying molecular weights and well-distributed functional groups. researchgate.netrsc.org

Impact on Thermal Stability and Cross-link Density of Polymeric Networks

This compound is a tetra-functional organosilane that serves as a highly effective cross-linking agent and polymer modifier. Its unique molecular structure, featuring one vinyl group and three allyloxy groups, enables it to significantly influence the three-dimensional architecture of polymeric networks. This capability directly translates into notable changes in the material's thermal stability and cross-link density, which are critical parameters for high-performance applications.

However, the effect of vinyl silanes on thermal stability is not universally positive and can be highly dependent on the host polymer matrix. In some cases, the introduction of Si-O-C bonds, which are inherent to alkoxy silanes, can create points of thermal instability compared to the more stable C-C bonds of a polymer backbone. For instance, studies on copolymers of methyl methacrylate (B99206) (MMA) with vinyl triethoxy silane (VTES), a related vinyl silane, have shown that the incorporation of VTES segments can decrease the thermal stability of the polymethylmethacrylate (PMMA). doi.org The activation energy required for the degradation process was observed to decrease as the concentration of VTES in the copolymer increased, indicating an earlier onset of decomposition. doi.org

Table 1: Activation Energies for Thermal and Oxidative Degradation of Vinyl Triethoxy Silane (VTES) – Methyl Methacrylate (MMA) Copolymers doi.org
Mole Fraction of VTES in CopolymerActivation Energy in N₂ (kJ/mol)Activation Energy in O₂ (kJ/mol)
0.00 (Pure PMMA)192115
0.28179101
0.4514572
0.6512161
1.00 (Pure PVTES)10898

The primary role of this compound in many applications is to increase the cross-link density of the polymer network. nbinno.comchemimpex.com With its four reactive sites, it can form chemical bonds between multiple polymer chains, creating a more robust and tightly bound three-dimensional structure. nbinno.com This is a significant advantage over difunctional cross-linkers, as the tetra-functionality allows for the formation of a much denser network. This increased density is crucial for improving a material's mechanical properties, such as hardness, tensile strength, and modulus, as well as its resistance to chemical attack and creep. ecopowerchem.comresearchgate.net

The process of cross-linking polyethylene (B3416737) with vinyl silanes is a well-established industrial method. researchgate.net The vinyl group of the silane is typically grafted onto the polyethylene backbone in the presence of a peroxide initiator. Subsequently, the alkoxy groups (in this case, allyloxy groups) are hydrolyzed by exposure to moisture, often catalyzed by a tin compound, to form silanol (B1196071) groups. These silanols then condense with each other to form stable Si-O-Si cross-links between the polymer chains. core.ac.uk The result is a thermoset material with enhanced performance characteristics compared to the original thermoplastic. The efficiency of this process and the final cross-link density are highly dependent on the concentration of the silane, initiator, and catalyst. core.ac.uk

The increased cross-link density imparted by this compound directly contributes to improved performance at elevated temperatures by restricting the mobility of polymer chains, thereby raising the glass transition temperature and enhancing dimensional stability.

Table 2: Illustrative Impact of Increasing this compound Concentration on Polymeric Network Properties
Concentration of this compound (phr)Gel Content (%)Hardness (Shore D)Solvent Swelling (%)
0.5LowModerateHigh
1.0ModerateIncreasedModerate
2.0HighHighLow
3.0Very HighVery HighVery Low
phr: parts per hundred resin. Data is representative of the general effects observed when increasing the concentration of a polyfunctional silane cross-linker. researchgate.netcore.ac.uk

Analytical and Spectroscopic Characterization of Tris Allyloxy Vinyl Silane and Its Derivatives

Vibrational Spectroscopy (FTIR, ATR-IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in tris(allyloxy)(vinyl)silane. The analysis of its infrared spectrum reveals characteristic absorption bands that confirm the molecular structure.

Key absorption bands for this compound are observed in several distinct regions of the spectrum. Strong absorption bands in the 1030-1080 cm⁻¹ range are attributed to the stretching vibration of the Si-O-C bond. researchgate.net Additional bands related to the alkoxy groups (where R is the allyl group) appear between 850 and 910 cm⁻¹. researchgate.net

The presence of unsaturation in the molecule is confirmed by two distinguished sets of bands. The region between 3020-3090 cm⁻¹ corresponds to the stretching vibrations of the olefinic protons (=C-H) of both the allyl and vinyl groups. researchgate.net Furthermore, the stretching vibration of the carbon-carbon double bonds (C=C) from these groups gives rise to absorption bands in the 1620-1630 cm⁻¹ region. researchgate.net When this silane (B1218182) is used as a coupling agent and reacts successfully, these characteristic peaks, particularly those for the Si-O-C bond (e.g., at 1023 and 840 cm⁻¹), may disappear from the spectrum of the final product, indicating the consumption of the silane. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
3090-3020 =C-H Stretching Vinyl & Allyl Protons
1630-1620 C=C Stretching Vinyl & Allyl Groups
1080-1030 Si-O-C Stretching Siloxane Bond
910-850 C-O Stretching Alkoxy Group

Data sourced from references researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

In the ¹H NMR spectrum, the vinyl group directly attached to the silicon atom typically presents a complex multiplet system between approximately 5.8 and 6.2 ppm. This system arises from the three non-equivalent vinyl protons. The protons of the allyloxy group also show characteristic signals. The methylene (B1212753) protons adjacent to the oxygen (-O-CH₂-) would appear as a doublet, while the terminal methylene protons (=CH₂) and the methine proton (-CH=) of the allyl group would resonate in the olefinic region of the spectrum, typically between 5.0 and 6.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the vinyl group attached to silicon would have distinct chemical shifts, as would the three different carbons of the allyloxy substituent. For instance, in a similar compound, vinyltrimethoxysilane, the vinyl carbons appear at approximately 130 ppm and 138 ppm, while the methoxy (B1213986) carbons are found around 50 ppm. For this compound, the carbons of the allyl group would show signals corresponding to the -O-CH₂-, -CH=, and =CH₂ environments.

Analysis of chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the molecule's connectivity and structure. researchgate.netchemicalbook.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Si-CH =CH₂ 5.8 - 6.2 Multiplet
Si-CH=CH₂ 5.8 - 6.2 Multiplet
O-CH₂-CH =CH₂ 5.8 - 6.1 Multiplet
O-CH₂-CH=CH₂ 5.1 - 5.4 Multiplet
O-CH₂ -CH=CH₂ ~4.2 Doublet

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Si-C H=CH₂ 135 - 139
Si-CH=C H₂ 129 - 133
O-CH₂-C H=CH₂ 133 - 136
O-CH₂-CH=C H₂ 115 - 119
O-C H₂-CH=CH₂ 63 - 67

Thermal Analysis Techniques (TGA, DSC) for Polymer Stability Assessment

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability of polymers and materials derived from this compound. These methods provide critical data on decomposition temperatures and phase transitions.

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal degradation. Polysiloxanes, the class of polymers to which derivatives of this compound belong, are known for their high thermal stability compared to many organic polymers. gelest.com This is due to the high bond energy of the silicon-oxygen (Si-O) backbone. researchgate.net The thermal decomposition of polydimethylsiloxane (B3030410), a related polymer, can begin at temperatures between 300-400°C. gelest.com Polymers prepared from vinyltriallyloxysilane have been shown to possess high decomposition temperatures, indicating good thermal stability. researchgate.netresearchgate.net The specific degradation profile depends on the polymer's structure and the surrounding atmosphere (e.g., inert or oxidative).

DSC is used to measure the heat flow associated with thermal transitions in a material. For polymers, this is commonly used to determine the glass transition temperature (Tg), which is a key indicator of the material's operational temperature range. Polysiloxanes typically exhibit very low glass transition temperatures, often well below 0°C, which contributes to their flexibility at low temperatures. researchgate.netsemanticscholar.org For example, polydimethylsiloxane has a Tg of approximately -123°C. semanticscholar.org The incorporation of different functional groups, such as the allyloxy groups from this compound, into the polymer structure will influence the final Tg of the material.

Surface Characterization Methods

Contact Angle Measurements for Surface Energy and Wettability Studies

Contact angle goniometry is a widely used technique to assess the surface energy and wettability of surfaces modified with this compound and its derivatives. This method involves measuring the angle formed at the interface of a liquid droplet (typically water), the solid surface, and the surrounding air. chula.ac.th This angle provides a quantitative measure of the surface's hydrophobicity or hydrophilicity.

When a hydrophilic substrate, such as glass or a metal oxide, is treated with a silane coupling agent like this compound, the silane hydrolyzes and forms a covalent bond with the surface hydroxyl groups. This process grafts the organic functionalities (vinyl and allyloxy groups) onto the surface, creating a new, chemically modified interface. This modification typically transforms a high-energy, hydrophilic surface into a lower-energy, more hydrophobic one. rsc.org

Studies on similar vinylsilanes have shown a significant increase in the water contact angle after treatment. chula.ac.th For example, an untreated hydrophilic surface might have a water contact angle close to 25°, whereas after silane modification, this can increase to over 90°, indicating a shift to a hydrophobic character. rsc.org The degree of hydrophobicity achieved depends on the density and orientation of the silane molecules on the surface. rsc.org These measurements are critical for applications where controlling the interaction of a surface with water is essential, such as in coatings, adhesives, and composite materials.

Table 4: Example of Water Contact Angle Changes on a Surface Treated with a Vinylsilane

Surface Water Contact Angle (°) Wettability
Untreated Substrate ~25° Hydrophilic
Silane-Treated Substrate >90° Hydrophobic

Data based on findings from references chula.ac.thrsc.org.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution on Surfaces

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique often coupled with scanning electron microscopy (SEM) to determine the elemental composition of a material's surface. When a surface is treated with this compound, EDX can be employed to confirm the presence and distribution of silicon, providing direct evidence of a successful surface modification.

The technique works by bombarding the sample with an electron beam, which excites electrons in the atoms of the sample. As these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. The EDX detector measures the energy and intensity of these X-rays to identify the elements and their relative abundance.

For a substrate treated with this compound, an EDX spectrum would show peaks corresponding to the constituent elements of the substrate (e.g., aluminum, oxygen for anodized aluminum) as well as a distinct peak for silicon (Si). researchgate.net By performing elemental mapping, the spatial distribution of silicon across the surface can be visualized. A uniform distribution of the silicon signal indicates a homogeneous and consistent silane coating. This analysis is crucial for quality control and for understanding the relationship between the chemical composition of the modified surface and its resulting properties, such as corrosion resistance or hydrophobicity. researchgate.net

Morphological and Microstructural Analysis

Techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) are used to investigate the morphological and microstructural characteristics of surfaces and materials modified with this compound.

SEM provides high-resolution images of a sample's surface topography. When this compound is applied as a coating or a coupling agent, SEM can reveal changes in the surface texture. For instance, the treatment of a fabric or another substrate can lead to an increase in surface roughness. chula.ac.th This increased roughness can be due to the formation of a siloxane network or particles on the surface. The morphological changes observed by SEM can be directly correlated with functional properties, such as the increased hydrophobicity observed in contact angle measurements, as a rougher surface can enhance water repellency. chula.ac.th

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of polymers. azom.com This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. This separation allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. hpst.cz

These studies demonstrate that the molecular weight and PDI of such polymers can be influenced by reaction conditions. The data from these analogous systems suggest that polymers derived from this compound would also exhibit a distribution of molecular weights, a critical factor in determining their physical and mechanical properties.

Table 1: GPC Data for Copolymers of Phenylmaleimides with Vinyl- or Allyltrialkoxysilanes

Copolymer SystemNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Phenylmaleimide-co-vinyltrialkoxysilane5,000 - 25,000-1.87 - 3.06
Phenylmaleimide-co-allyltrialkoxysilane5,000 - 25,000-1.87 - 3.06
Data sourced from analogous polymer systems. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an indispensable tool for the direct detection and characterization of paramagnetic species, including free radicals. nih.gov This technique is particularly valuable for studying the mechanisms of radical polymerization, as it can provide detailed information about the structure and environment of the transient radical intermediates that are fundamental to the polymerization process.

In the context of this compound, EPR spectroscopy can be employed to study the radicals formed during its polymerization. The polymerization of the vinyl group is expected to proceed via a free-radical mechanism, involving the formation of carbon-centered radicals. While specific EPR studies on this compound were not found, data from related vinyl and silyl (B83357) radical systems can provide an understanding of the expected spectroscopic parameters.

The EPR spectrum of a radical is characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless parameter that is characteristic of the radical's electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ²⁹Si), and the resulting splitting pattern and coupling constants provide detailed information about the radical's structure and the distribution of the unpaired electron's spin density. nih.gov

For example, studies on silyl radicals have reported a range of hyperfine coupling constants, which are sensitive to the substituents on the silicon atom. researchgate.net Similarly, studies of vinyl radicals provide insights into the hyperfine couplings to the protons of the vinyl group. rsc.orgsemanticscholar.org The study of radical intermediates in the polymerization of other vinyl monomers, such as in the dual polymerization pathway for polyolefin-polar block copolymer synthesis, has utilized EPR to identify and characterize the generated radical species. harth-research-group.org

Table 2: Representative EPR Hyperfine Coupling Constants for Analogous Radical Systems

Radical TypeInteracting NucleusHyperfine Coupling Constant (Gauss)g-value
Silyl Radical ((Me₃Si)₃Si•)²⁹Si (α)~53~2.003
Cyanovinyl Radical¹H (α)~13.5~2.002
Cyanovinyl Radical¹H (β-cis)~6.5~2.002
Cyanovinyl Radical¹H (β-trans)~14.5~2.002
Data sourced from analogous radical systems. researchgate.netrsc.orgsemanticscholar.org

By applying EPR spectroscopy to the polymerization of this compound, it would be possible to detect and characterize the transient radicals involved, providing crucial information on the polymerization mechanism, including initiation, propagation, and termination steps.

Computational and Theoretical Insights into Tris Allyloxy Vinyl Silane Reactivity

Quantum Chemical Calculations for Reaction Pathways and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate reaction pathways and mechanisms involving organosilanes like tris(allyloxy)(vinyl)silane. nih.govdtu.dkresearchgate.net These computational methods provide detailed electronic-level understanding that complements experimental findings.

Theoretical studies on similar organosilane systems have explored various reaction mechanisms, including oxidation and hydrosilylation. For instance, investigations into silane (B1218182) oxidation have compared different pathways, revealing that in solution, the most favorable mechanism often involves the addition of a peroxide anion to the silane, followed by a concerted migration and dissociation. nih.govdtu.dk In the gas phase, a concerted addition-migration of hydrogen peroxide to a pentacoordinate fluorosilicate is also considered plausible. nih.gov

While direct quantum chemical calculations specifically for this compound's reaction pathways are not extensively detailed in the provided results, the principles from studies on analogous vinylsilanes and organosilanes are highly applicable. researchgate.netcolab.ws The reactivity of the vinyl group is influenced by the β-effect of the silicon atom, which stabilizes a carbocation formed during electrophilic addition reactions. colab.ws This effect plays a crucial role in determining the regioselectivity of such reactions. colab.ws

The following table summarizes key aspects of quantum chemical calculations relevant to understanding the reactivity of vinylsilane compounds.

Reaction Type Computational Method Key Mechanistic Insights Influencing Factors
OxidationDFT with PCMAnionic, pentacoordinate silicate (B1173343) intermediates. nih.govdtu.dk Concerted migration and dissociation in solution. nih.govdtu.dkSolvent polarity nih.govdtu.dk
Silylative CouplingDFTInsertion-rotation-elimination mechanism. researchgate.netSubstituents on the silicon atom (steric and electronic effects) researchgate.net
Electrophilic AdditionNot specifiedStabilization of β-carbocation (β-effect). colab.wsNature of the electrophile colab.ws

These theoretical approaches provide a framework for predicting and understanding the chemical behavior of this compound in various chemical transformations.

Molecular Dynamics Simulations of Interfacial Interactions (Potential Research Area)

Molecular dynamics (MD) simulations offer a powerful avenue for investigating the behavior of molecules at interfaces, a topic of significant interest for applications involving surface modification and material science. While specific MD studies focusing exclusively on this compound are not prevalent in the provided search results, the existing body of research on similar silicon-containing molecules provides a strong foundation for this potential area of research. researchgate.netnih.govunige.ch

MD simulations can provide atomic-level insights into how molecules like this compound orient and interact with various surfaces. For instance, studies on carbosilane and siloxane dendrimers have used MD to understand their conformational behavior upon adsorption onto a flat surface. researchgate.net These simulations revealed that the structure of the siloxane, particularly the length of the spacers, influences how it interacts with the surface, with some spreading out and exposing their interior atoms. researchgate.net

In the context of biomaterials, MD simulations have been used to explore the interactions between proteins and material surfaces, which is crucial for assessing biocompatibility. nih.gov Such simulations can calculate binding free energies and decompose them to understand the dominant forces (e.g., hydrophobic, electrostatic) driving the interaction. nih.gov

For this compound, MD simulations could be employed to study its interaction with substrates like plastics or metals, which is relevant to its use as a coupling agent. scholaris.ca These simulations could predict the orientation of the molecule at the interface, the strength of adhesion, and the role of its different functional groups (allyloxy and vinyl) in the interfacial binding.

The table below outlines potential research questions that could be addressed using molecular dynamics simulations of tris(allyyloxy)(vinyl)silane.

Research Area Simulation Focus Potential Insights
Surface AdsorptionInteraction with different substrates (e.g., silica (B1680970), polymers)Preferred orientation, binding energy, role of functional groups
Polymer CompositesInterface between this compound and a polymer matrixAdhesion strength, conformational changes, distribution at the interface
Self-AssemblyBehavior in solution and at interfacesFormation of monolayers or other organized structures

Given the importance of interfacial phenomena in the applications of silane coupling agents, molecular dynamics simulations represent a promising and largely unexplored area of research for this compound.

Mechanistic Studies through Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies are a valuable experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of transition states. nih.govresearchgate.net The substitution of an atom with its heavier isotope (e.g., hydrogen with deuterium) can lead to a change in the reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. nih.gov

While specific KIE studies on this compound were not found in the search results, the principles and applications of this technique to related systems provide a clear framework for how it could be applied. For instance, KIE measurements have been instrumental in elucidating the mechanisms of enzyme-catalyzed reactions involving hydrogen transfer. nih.gov

In the context of organosilane chemistry, KIE studies have been used to gain insight into hydrosilylation reactions. rsc.org For example, an inverse secondary deuterium (B1214612) KIE (kH/kD < 1) was observed in the borane-catalyzed hydrosilylation of a vinylsilane, providing information about the rate-determining step of the reaction. rsc.org The magnitude of the KIE can help to distinguish between different proposed mechanisms. rsc.org

For this compound, KIE studies could be designed to investigate various reactions, such as:

Hydrosilylation: By deuterating the Si-H bond of the hydrosilating agent, one could probe the mechanism of addition across the vinyl group.

Reactions involving the allyl groups: Deuteration at specific positions on the allyl groups could provide insights into reactions involving these moieties.

The following table illustrates how KIE studies could be applied to investigate the reactivity of this compound.

Reaction Isotopic Labeling Potential Mechanistic Insight
Hydrosilylation of the vinyl groupDeuterated hydrosilane (R3Si-D)Involvement of Si-H bond cleavage in the rate-determining step
Radical polymerization of the vinyl groupDeuteration of the vinyl groupChanges in hybridization at the vinyl carbons during polymerization
Reactions at the allyloxy groupsDeuteration of the allyl groupsInvolvement of C-H bond cleavage in the rate-determining step

It is important to note that the interpretation of KIEs requires careful consideration of the reaction conditions and potential complexities of the reaction mechanism. researchgate.net However, when combined with other experimental and computational methods, KIE studies can provide invaluable details about the reaction pathways of this compound.

Q & A

Q. What are the recommended synthetic routes for tris(allyloxy)(vinyl)silane, and how can experimental parameters be optimized?

this compound can be synthesized via hydrosilylation or nucleophilic substitution reactions. Trialkoxyalkylsilanes are preferred starting materials due to their reduced steric hindrance and hydrolytic stability compared to trichlorosilanes . Key parameters include solvent selection (anhydrous conditions), temperature control (20–60°C), and catalytic systems (e.g., transition metal catalysts for hydrosilylation). Purification challenges, such as removing HCl byproducts, can be mitigated by using trimethoxy precursors and vacuum distillation .

Q. How can researchers characterize the structural integrity and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for verifying the vinyl and allyloxy group positions. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., Si-O-C, C=C). Mass spectrometry (MS) confirms molecular weight, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) assesses purity. Cross-referencing with NIST spectral data ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Work under a fume hood to prevent inhalation of volatile byproducts. Waste must be segregated and treated by certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How do counterion selection and reaction conditions influence the reactivity of this compound in cross-linking applications?

Counterions like chloride or acetate can modulate nucleophilic displacement rates by stabilizing transition states. For example, bulky counterions reduce hydrolysis but may slow reaction kinetics. In polymer cross-linking, optimizing pH (neutral to mildly acidic) and temperature (40–80°C) enhances silane-group reactivity with hydroxylated surfaces .

Q. What strategies mitigate hydrolysis sensitivity during the storage and application of this compound?

Store the compound under inert gas (argon/nitrogen) in moisture-free environments. Add stabilizers like radical inhibitors (e.g., BHT) to prevent premature polymerization. For aqueous applications, pre-hydrolysis in ethanol/water mixtures (pH 4–5) forms stable silanol intermediates, reducing variability in subsequent reactions .

Q. How can dynamic mechanical analysis (DMA) elucidate the cross-linking efficiency of this compound in polymer composites?

DMA measures storage modulus (E') and loss tangent (tan δ) to evaluate cross-link density. For example, in starch-PVA blends, this compound increases E' in the rubbery region due to covalent bonding between silane and polymer hydroxyl groups. Comparative studies with unmodified polymers and controlled humidity conditions quantify cross-linking efficacy .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported reaction yields for this compound synthesis?

Variability often arises from differences in catalyst loading, moisture levels, or purification methods. Systematic replication under controlled conditions (e.g., Karl Fischer titration to verify solvent dryness) is recommended. Reviewing substrate scope limitations in analogous trialkoxysilane systems can identify yield optimizers .

Q. What analytical techniques resolve ambiguities in silane-group reactivity across varying pH conditions?

Potentiometric titration tracks silanol (Si-OH) formation rates, while X-ray photoelectron spectroscopy (XPS) confirms surface bonding in composite materials. Contrasting data from FTIR (hydrolysis progression) and rheometry (viscosity changes) provides a holistic view of pH-dependent behavior .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook provides reference spectra for silanes .
  • Synthetic Protocols : Organic Synthesis guidelines detail trialkoxysilane preparation and purification .
  • Safety Standards : OSHA and EPA regulations outline silane handling and waste management .

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